molecular formula C8H12Cl2N4 B1454894 4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 634469-41-3

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B1454894
M. Wt: 235.11 g/mol
InChI Key: VBVIHVWFUKMIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 634469-41-3. It has a molecular weight of 235.12 . The IUPAC name for this compound is 4-chloro-2-(1-piperazinyl)pyrimidine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” is 1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” include a molecular weight of 235.12 .

Scientific Research Applications

Adenosine Receptor Antagonists

The compound has been utilized in the synthesis of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, acting as antagonists to the human A₃ adenosine receptor. These molecules exhibit potential for intravenous applications due to their improved solubility and stability at physiological pH, facilitating their use in therapeutic interventions for diseases related to adenosine receptor dysregulation (Baraldi et al., 2012).

Rho Kinase Inhibitors

Another application involves its role in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process highlights its utility in developing treatments for central nervous system disorders, emphasizing its importance in the discovery of compounds with potential therapeutic benefits (Wei et al., 2016).

Tyrosine Kinase Activity Inhibition

The compound has been integral in the synthesis of radiolabeled and stable-isotope-labeled versions of PD0205520, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) for cancer treatment. This application underscores its value in drug development and pharmacokinetic studies (Zhang et al., 2005).

Protein Kinase Inhibition

It also contributes to the preparation of protein kinase inhibitors, exemplified by the synthesis of CTx-0152960 and its piperazinyl analogue, CTx-0294885. These compounds, developed using a hybrid flow and microwave approach, highlight its role in creating potent inhibitors with enhanced yields and reduced purification requirements, potentially beneficial for treating various cancers (Russell et al., 2015).

Anticancer Agents

Additionally, thieno[3,2-d]pyrimidines containing a piperazine unit have been synthesized as putative anticancer agents. This research illustrates the compound's application in generating new molecular entities based on protein tyrosine kinase inhibitor structures, offering prospects for cancer therapy (Min, 2012).

Safety And Hazards

The safety information for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

While specific future directions for “4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride” are not mentioned in the search results, research into the synthesis and applications of piperazine derivatives is ongoing . This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities .

properties

IUPAC Name

4-chloro-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIHVWFUKMIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671806
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

CAS RN

634469-41-3
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 6
4-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.